

# STF-118804 stability in cell culture media

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## Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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## Technical Support Center: STF-118804

Welcome to the technical support center for **STF-118804**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **STF-118804** in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent NAMPT inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **STF-118804** and what is its mechanism of action?

A1: **STF-118804** is a potent and selective next-generation inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD<sup>+</sup>), a critical coenzyme for cellular metabolism and signaling.[2] By inhibiting NAMPT, **STF-118804** depletes intracellular NAD<sup>+</sup> levels, leading to a reduction in ATP, metabolic collapse, and the activation of apoptotic pathways in cancer cells.[3][4]

Q2: How should I dissolve and store **STF-118804**?

A2: **STF-118804** is soluble in dimethyl sulfoxide (DMSO).[1] It is insoluble in water and ethanol. For long-term storage, the solid powder form of **STF-118804** should be stored at -20°C, where it is stable for at least two years.[1] High-concentration stock solutions should be prepared in fresh, anhydrous DMSO. These stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to one year.[1][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into single-use volumes.[5]

Q3: How stable is **STF-118804** in cell culture media?

A3: While specific quantitative data on the half-life of **STF-118804** in cell culture media is not readily available, preclinical studies have successfully used the compound in experiments with incubation times of up to 72 hours, suggesting it retains its biological activity for this duration.<sup>[3]</sup> However, as a general best practice for small molecules, especially those with functional groups susceptible to hydrolysis, it is strongly recommended to prepare working dilutions in cell culture media immediately before adding them to the cells.<sup>[5]</sup> Avoid preparing and storing large batches of **STF-118804** in aqueous solutions for extended periods.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and is consistent across all experimental conditions, including the vehicle control wells.

## Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Precipitation observed when diluting DMSO stock in cell culture media.	The aqueous solubility of STF-118804 is low.	<ul style="list-style-type: none"><li>- Ensure the final concentration of STF-118804 in the media does not exceed its solubility limit.</li><li>- Vigorously vortex the solution immediately after diluting the DMSO stock into the media.</li><li>- Consider a serial dilution approach in media to reach the final desired concentration.</li><li>- Prepare fresh dilutions for each experiment.</li></ul>
High variability between replicate experiments.	Inconsistent compound preparation or degradation of the compound in media.	<ul style="list-style-type: none"><li>- Prepare a fresh dilution of STF-118804 from a frozen DMSO stock for each experiment.</li><li>- Ensure thorough mixing of the compound in the media before adding it to the cells.</li><li>- Use a consistent and validated protocol for cell seeding and treatment.</li></ul>
No or low activity of STF-118804 observed.	<ul style="list-style-type: none"><li>- The cell line may be resistant to NAMPT inhibition.</li><li>- The compound may have degraded due to improper storage or handling.</li><li>- Insufficient incubation time.</li></ul>	<ul style="list-style-type: none"><li>- Confirm the sensitivity of your cell line to NAMPT inhibitors from the literature or by using a positive control cell line.</li><li>- Use a fresh vial of STF-118804 or a new DMSO stock solution.</li><li>- Ensure proper storage conditions have been maintained.</li><li>- Optimize the incubation time (typically 48-72 hours is required to observe significant effects on cell viability).[3]</li></ul>

Unexpected off-target effects or cell toxicity.

The concentration of STF-118804 is too high, or the DMSO concentration is toxic.

- Perform a dose-response experiment to determine the optimal concentration range for your cell line.- Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same percentage of DMSO) in your experiments.

## Data Presentation

Table 1: Solubility and Storage of **STF-118804**

Parameter	Value	Source(s)
Solubility in DMSO	47 mg/mL	[1]
≥19.1 mg/mL		
20 mg/mL	[6]	
100 mM		
Solubility in Water	Insoluble	
Solubility in Ethanol	Insoluble	
Storage of Solid	-20°C (≥ 2 years)	[1]
Storage of DMSO Stock Solution	-20°C (up to 3 months)	[1]
-80°C (up to 1 year)	[5]	

## Experimental Protocols

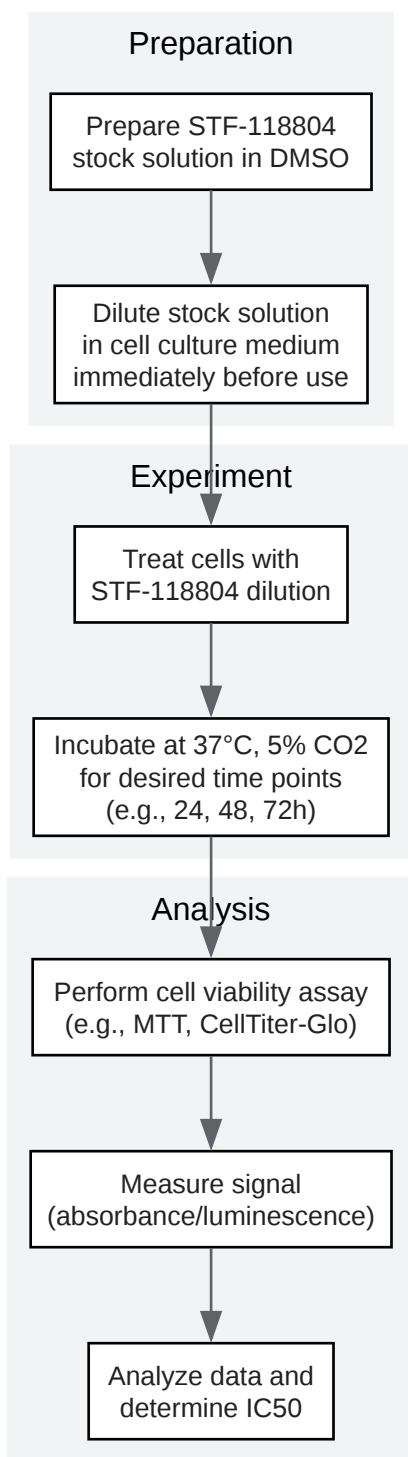
Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of **STF-118804** on the viability of adherent cancer cells.

- Cell Seeding:
  - Harvest and count cells that are in the exponential growth phase.
  - Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete cell culture medium.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow the cells to attach.
- Compound Preparation and Treatment:
  - Prepare a series of dilutions of **STF-118804** in complete cell culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration in the highest concentration of **STF-118804** does not exceed 0.5%.
  - Prepare a vehicle control containing the same final concentration of DMSO as the highest **STF-118804** treatment.
  - Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the different concentrations of **STF-118804** or the vehicle control to the respective wells.
  - Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add 10  $\mu$ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  - Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
  - Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 5-10 minutes to ensure complete dissolution.

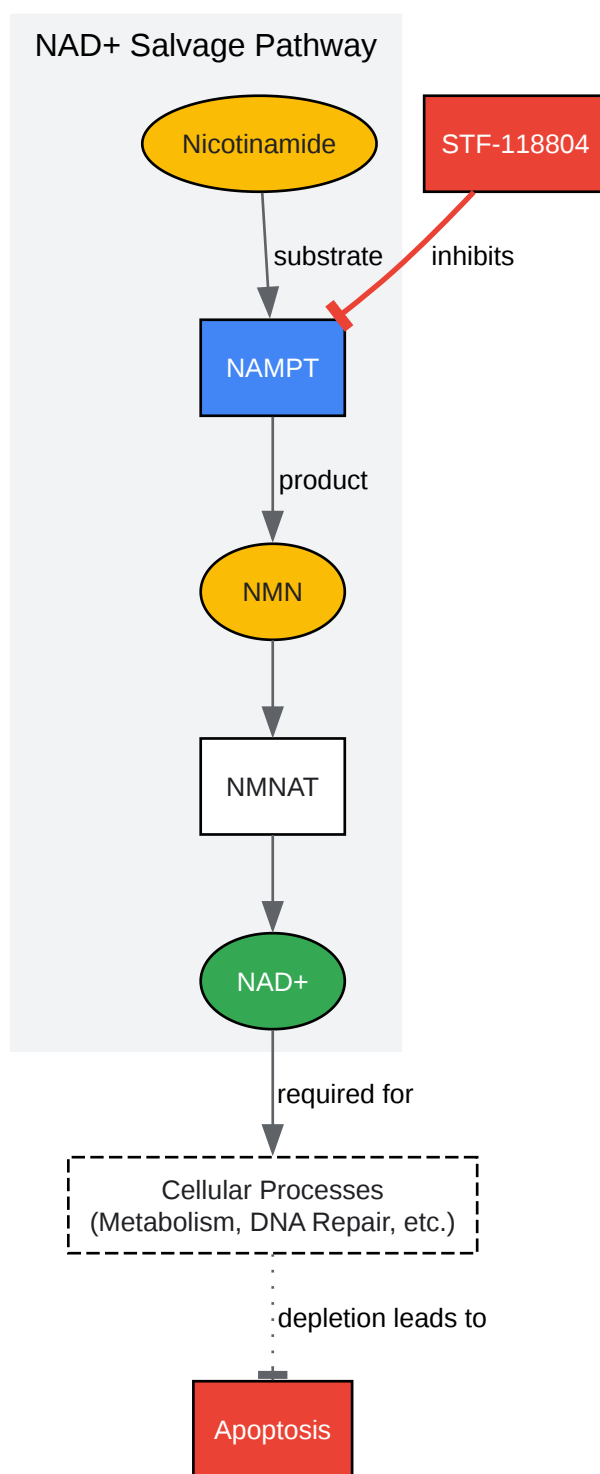
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Subtract the background absorbance (from wells with media and MTT but no cells).
  - Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
  - Plot the percentage of cell viability against the log of the **STF-118804** concentration to determine the IC<sub>50</sub> value.

## Visualizations



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Caption: Experimental workflow for assessing the in-vitro efficacy of **STF-118804**.



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Caption: The inhibitory effect of **STF-118804** on the NAMPT-mediated NAD<sup>+</sup> salvage pathway.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)